- Anti-invasive compounds, United States, , ,
Cas no 94103-36-3 (2',4',6',4-tetramethoxychalcone)

94103-36-3 structure
Nome del prodotto:2',4',6',4-tetramethoxychalcone
2',4',6',4-tetramethoxychalcone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2',4',6',4-tetramethoxychalcone
- 2,4,4',6-Tetramethoxy-chalcon
- 2,4,6,4'-Tetramethoxychalcon
- 4,2',4',6'-tetramethoxychalcone
- 4.2'.4'.6'-tetramethoxy-trans(?)-chalcone
- 4.2'.4'.6'-Tetramethoxy-trans(?)-chalkon
- Tetra-Me ether-Chalconaringenin
- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one (ACI)
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-, (E)- (ZCI)
- 25163-67-1
- 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
- FS-7343
- JQNMAEHFTQBROH-JXMROGBWSA-N
- 94103-36-3
- 2',4,4',6'-Tetramethoxychalcone
- CHEMBL32339
- AKOS024287187
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one #
- AQ-358/42003066
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, AldrichCPR
- (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
- HY-N12549
- CS-0928919
- 4,2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Tetramethoxychalcone
-
- Inchi: 1S/C19H20O5/c1-21-14-8-5-13(6-9-14)7-10-16(20)19-17(23-3)11-15(22-2)12-18(19)24-4/h5-12H,1-4H3/b10-7+
- Chiave InChI: JQNMAEHFTQBROH-JXMROGBWSA-N
- Sorrisi: C(C1C(OC)=CC(OC)=CC=1OC)(=O)/C=C/C1C=CC(OC)=CC=1
Proprietà calcolate
- Massa esatta: 328.13107373g/mol
- Massa monoisotopica: 328.13107373g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 7
- Complessità: 400
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 54Ų
2',4',6',4-tetramethoxychalcone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP5020-5mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 5mg |
$160 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP5020-20mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 20mg |
$460 | 2023-09-19 | |
TargetMol Chemicals | TN7069-5 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 5mg |
¥ 2,925 | 2023-07-11 | |
TargetMol Chemicals | TN7069-10 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 10mg |
¥ 4,387 | 2023-07-11 | |
TargetMol Chemicals | TN7069-1mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 1mg |
¥ 774 | 2024-07-24 | |
TargetMol Chemicals | TN7069-1mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 1mg |
¥ 774 | 2024-07-20 | |
TargetMol Chemicals | TN7069-25mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 25mg |
¥ 4120 | 2024-07-20 | |
TargetMol Chemicals | TN7069-10mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 10mg |
¥ 2590 | 2024-07-24 | |
TargetMol Chemicals | TN7069-10mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 10mg |
¥ 2590 | 2024-07-20 |
2',4',6',4-tetramethoxychalcone Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt
Riferimento
- Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationshipsBioorganic & Medicinal Chemistry, 2008, 16(2), 658-667,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Synthesis of chalcones via lithium arylidesGaodeng Xuexiao Huaxue Xuebao, 1992, 13(8), 1071-4,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt
Riferimento
- Comparative study on the MDR reversal effects of selected chalconesInternational Journal of Medicinal Chemistry, 2011, 530780,,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Riferimento
- Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivativesBioorganic & Medicinal Chemistry, 2017, 25(6), 1817-1829,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 24 h, rt
Riferimento
- Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Synthesis of chalcones via lithium arylidesChengdu Ligong Xueyuan Xuebao, 2000, 27(2), 217-220,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 min, rt
1.2 20 h, rt
1.3 Reagents: Water
1.2 20 h, rt
1.3 Reagents: Water
Riferimento
- Synthesis of Isobavachalcone and Some Organometallic DerivativesEuropean Journal of Organic Chemistry, 2013, 2013(2), 332-347,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 20 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis modelEuropean Journal of Medicinal Chemistry, 2015, 101, 627-639,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Catalysts: Potassium hydroxide ; rt
1.2 Catalysts: Potassium hydroxide ; rt
Riferimento
- Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer AgentJournal of Medicinal Chemistry, 2015, 58(4), 1795-1805,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 40 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Anti-invasive compounds, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- 2'-Substituted chalcone derivatives as inhibitors of interleukin-1 biosynthesisJournal of Medicinal Chemistry, 1993, 36(10), 1434-42,
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; 20 h, rt
Riferimento
- Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane FrameworkEuropean Journal of Organic Chemistry, 2015, 2015(28), 6359-6369,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Riferimento
- Efficient synthesis of apigeninJournal of Chemical Research, 2013, 37(11), 694-696,
2',4',6',4-tetramethoxychalcone Raw materials
- 2',4',6'-Trimethoxyacetophenone
- trans-p-Methoxycinnamaldehyde
- 1,3,5-Trimethoxybenzene
- p-Methoxybenzaldehyde
- (2E)-3-(4-methoxyphenyl)acryloyl chloride
2',4',6',4-tetramethoxychalcone Preparation Products
2',4',6',4-tetramethoxychalcone Letteratura correlata
-
1. Extractives from Guttiferae. Part XXII. The isolation and structure of four novel biflavanones from the heartwoods of Garcinia buchananii Baker and G. eugeniifolia WallB. Jackson,H. D. Locksley,F. Scheinmann,W. A. Wolstenholme J. Chem. Soc. C 1971 3791
94103-36-3 (2',4',6',4-tetramethoxychalcone) Prodotti correlati
- 2228631-08-9((1-{3-(methylsulfanyl)phenylmethyl}cyclopropyl)methanamine)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 1353995-39-7((R)-3-iodo-pyrrolidine-1-carboxylic acid benzyl ester)
- 3884-32-0(2-chloro-4-(4-methylphenyl)-1,3-thiazole)
- 1467909-78-9(1H-Pyrazole, 4-chloro-5-(3-chloropropyl)-1,3-dimethyl-)
- 2228921-23-9(1-cyclopropyl-3-(2-methylbut-3-yn-2-yl)benzene)
- 1706430-28-5(3,4-Dichloro-5-(trifluoromethoxy)aniline)
- 1344414-59-0(2H-Indol-2-one, 3-amino-1,3-dihydro-3-methyl-5-(trifluoromethyl)-, (3S)-)
- 2034395-11-2(N-({2,4'-bipyridine-4-yl}methyl)-2-bromobenzamide)
- 2138076-98-7(2-(1-methylcyclopropyl)imidazo1,2-apyridine-3-sulfonyl chloride)
Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti
